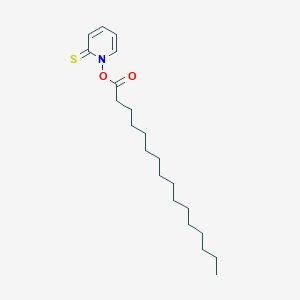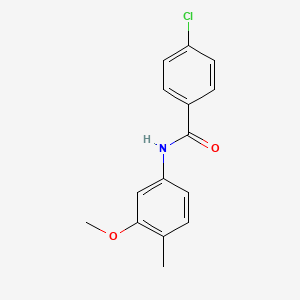
4-Chloro-N-(3-methoxy-4-methylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-N-(3-methoxy-4-methylphenyl)benzamide is an organic compound with the molecular formula C15H14ClNO2 and a molecular weight of 275.737 g/mol . This compound is characterized by the presence of a chloro group, a methoxy group, and a methyl group attached to a benzamide structure. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(3-methoxy-4-methylphenyl)benzamide typically involves the acylation of 3-methoxy-4-methylaniline with 4-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction is usually conducted under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yield. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-N-(3-methoxy-4-methylphenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group in the benzamide structure can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or methanol, and bases like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents like acetone or dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride, solvents like ether or tetrahydrofuran.
Major Products Formed
Substitution: Formation of substituted benzamides.
Oxidation: Formation of hydroxylated benzamides.
Reduction: Formation of amines.
Wissenschaftliche Forschungsanwendungen
4-Chloro-N-(3-methoxy-4-methylphenyl)benzamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Chloro-N-(3-methoxy-4-methylphenyl)benzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity . This inhibition can affect various biochemical pathways, leading to changes in cellular processes and functions.
Vergleich Mit ähnlichen Verbindungen
4-Chloro-N-(3-methoxy-4-methylphenyl)benzamide can be compared with other similar compounds such as:
- 3-Chloro-4-methoxy-N-(3-methylphenyl)benzamide
- 3-Chloro-4-methoxy-N-(2-methylphenyl)benzamide
- 4-Chloro-N-(4-methoxyphenyl)benzamide
These compounds share similar structural features but differ in the position of the substituents on the benzene ring. The unique combination of substituents in this compound gives it distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C15H14ClNO2 |
|---|---|
Molekulargewicht |
275.73 g/mol |
IUPAC-Name |
4-chloro-N-(3-methoxy-4-methylphenyl)benzamide |
InChI |
InChI=1S/C15H14ClNO2/c1-10-3-8-13(9-14(10)19-2)17-15(18)11-4-6-12(16)7-5-11/h3-9H,1-2H3,(H,17,18) |
InChI-Schlüssel |
AMNQWDWQUUJOLV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B14132518.png)
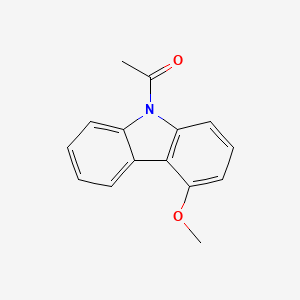
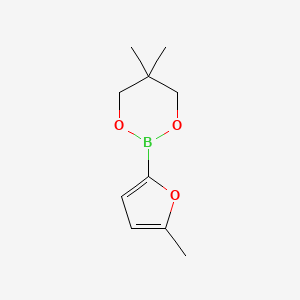
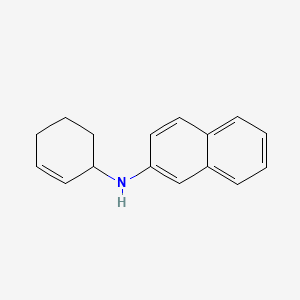
![1-{2-Methyl-3-[4-(trimethylsilyl)phenyl]propyl}piperidine](/img/structure/B14132539.png)
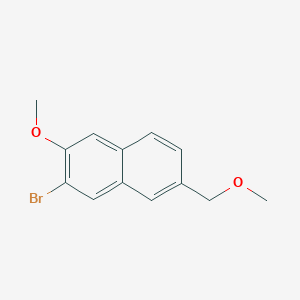

![5,8-Dimethoxy-3-phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one](/img/structure/B14132561.png)
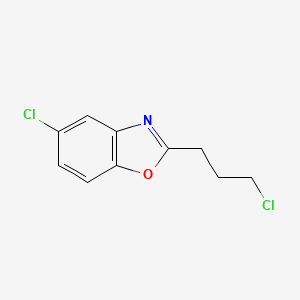
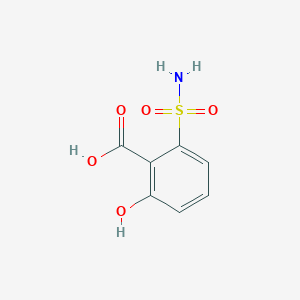
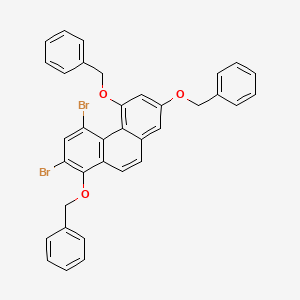
![5-{[2-(4-Tert-butylphenyl)-2-(dimethylamino)ethyl]amino}-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B14132607.png)
